帝国宁

描述

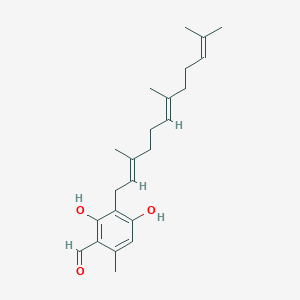

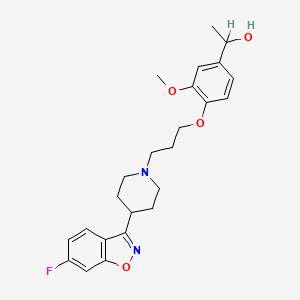

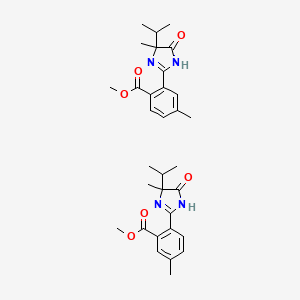

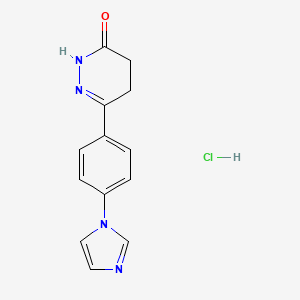

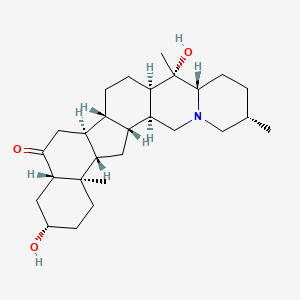

Imperialine is a steroidal alkaloid found primarily in the bulbs of plants belonging to the genus Fritillaria. It is known for its medicinal properties, particularly in traditional Chinese medicine, where it is used as an antitussive and expectorant. The compound has a complex structure, characterized by multiple rings and hydroxyl groups, contributing to its biological activity .

科学研究应用

Imperialine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying steroidal alkaloids and their chemical properties.

Biology: Imperialine is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is used in traditional Chinese medicine for treating respiratory conditions such as cough and asthma.

作用机制

Imperialine, also known as sipeimine, is a bioactive isosteroidal alkaloid found in the bulbs of species of the genus Fritillaria .

Target of Action

Imperialine primarily targets the M-cholinoreceptors of the heart and other organs . It has been reported to have an antagonistic effect on the tracheal M receptor , which plays a crucial role in bronchial smooth muscle relaxation and improved ventilation status .

Mode of Action

Imperialine interacts with its targets by selectively blocking the M-cholinoreceptors . This blockade results in the sensitization of certain subtypes of M-receptors , which can lead to the development of new drugs and bioreagents .

Biochemical Pathways

Imperialine affects several biochemical pathways. It has been found to inhibit the generation of reactive oxygen species, increase the production of glutathione, and promote the expression of heme oxygenase (HO-1), which induces NF-erythroid factor 2-related factor 2 (Nrf2) nuclear translocation .

Pharmacokinetics

Imperialine’s absorption characteristics are closely related to its physicochemical properties . The compound demonstrates a relatively weak alkalinity with a pKa of 8.467±0.028 . The apparent absorptive and secretive coefficient was (8.39±0.12)×10-6 cm/s and (7.78±0.09)×10-6 cm/s, respectively . The in situ intestinal perfusion study showed that the absorption parameters of imperialine varied in 4 intestinal segments (duodenum, jejunum, ileum, and colon) with the highest ones in the colon .

Result of Action

Imperialine has been found to exert anticancer effects on non-small cell lung cancer (NSCLC) both in vitro and in vivo . It can suppress NSCLC tumors and related inflammation through the inflammation-cancer feedback loop, where imperialine can significantly inhibit NF-κB activity .

生化分析

Biochemical Properties

Imperialine interacts with various enzymes, proteins, and other biomolecules. Its absorption characteristics in intestinal segments are closely related to its physicochemical properties . The passive membrane diffusion dominates the intestinal absorption of imperialine .

Cellular Effects

Imperialine has shown to exert anticancer effects on non-small cell lung cancer and anti-inflammatory effects on non-small cell lung cancer tumors both in vivo and in vitro . It also has potential effects on cough, bronchitis, pneumonia, lung injury, and other diseases .

Molecular Mechanism

Imperialine’s mechanism of action is believed to be related to the NF-κB–centered inflammation–cancer feedback loop . It also has selective inhibitory effects on muscarinic M2 receptors .

Dosage Effects in Animal Models

It has been used in a rat in situ intestinal perfusion model to characterize its absorption .

Transport and Distribution

Imperialine is absorbed in the intestines and distributed within cells and tissues . The passive membrane diffusion dominates the intestinal absorption of Imperialine .

准备方法

Synthetic Routes and Reaction Conditions

Imperialine can be synthesized through various chemical reactions, including the modification of its natural precursors. One common method involves the reaction of imperialine with isocyanates to produce derivatives such as 3-O-2-nitrophenylcarbamatoimperialine, 3-O-ethylaminocarbonylimperialine, and 3-O-allylaminocarbonylimperialine. These reactions typically occur in refluxing benzene and involve specific ratios of reactants .

Industrial Production Methods

Industrial production of imperialine primarily relies on the extraction from Fritillaria bulbs. The extraction process involves drying the bulbs, followed by solvent extraction and purification steps to isolate the alkaloid. This method ensures the preservation of the compound’s natural structure and activity .

化学反应分析

Types of Reactions

Imperialine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups in the compound.

Reduction: Reduction reactions can alter the ketone groups present in the structure.

Substitution: Substitution reactions, such as those with isocyanates, can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Isocyanates are used for introducing carbamate groups under reflux conditions in benzene.

Major Products Formed

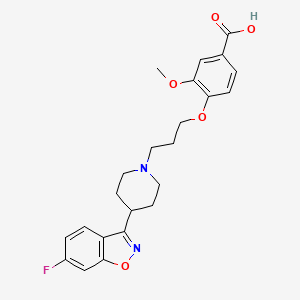

The major products formed from these reactions include various derivatives of imperialine, such as 3-O-2-nitrophenylcarbamatoimperialine and 3-O-ethylaminocarbonylimperialine. These derivatives exhibit different biological activities and can be used for further research .

相似化合物的比较

Imperialine is unique among steroidal alkaloids due to its specific structure and biological activity. Similar compounds include:

Verticine: Another alkaloid from Fritillaria species with antitussive properties.

Verticinone: Known for its anti-inflammatory effects.

Hupehenine: Exhibits similar pharmacological activities but differs in its chemical structure.

Imperialine stands out due to its potent antitussive effects and lower toxicity compared to other alkaloids in the genus Fritillaria .

属性

IUPAC Name |

10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDIERHFZVCNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61825-98-7 | |

| Record name | Kashmirine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Imperialine exhibits anticholinergic activity, primarily by interacting with muscarinic receptors. [] While it was initially suggested to act on M2 receptors, recent research indicates that other muscarinic receptor subtypes may be involved in its effects. []

ANone: Imperialine's interaction with muscarinic receptors leads to various downstream effects, including:

- Relaxation of smooth muscle: This effect has been observed in isolated guinea pig trachea, suggesting potential for treating bronchospasms. [, ]

- Suppression of inflammatory mediators: Imperialine inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. []

- Inhibition of NF-κB activation: Imperialine suppresses the phosphorylation of nuclear factor-kappaB (NF-κB) and its inhibitory factor, IκBα, in LPS-stimulated macrophages, suggesting its involvement in modulating inflammatory pathways. []

A: Imperialine has the molecular formula C27H43O3N and a molecular weight of 429.63 g/mol. [, ]

ANone: Various spectroscopic techniques have been used to characterize imperialine, including:

- Infrared (IR) spectroscopy: Reveals the presence of a carbonyl group in a six-membered ring, hydroxyl groups, and the absence of trans-quinolizidine arrangement. []

- Mass spectrometry (MS): Shows a base peak at m/e 112, characteristic of alkaloids with a cevanine skeleton. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C-NMR spectra, including 2D NMR experiments, have been used to elucidate the structure and assign signals for imperialine and its derivatives. [, ]

ANone: The provided research papers do not contain information about catalytic properties or applications of imperialine.

A: Yes, recent research has employed network pharmacology, molecular docking, and molecular dynamic (MD) simulations to investigate the potential mechanisms of action of imperialine and other constituents of Fritillaria cirrhosa against breast cancer. []

A: Molecular docking studies revealed that imperialine exhibits a strong binding affinity to the AKT1 protein, a key regulator of the PI3K-Akt signaling pathway implicated in cancer development. [] MD simulations further confirmed the stability of the imperialine-AKT1 complex. [] These findings suggest that imperialine's anticancer activity may involve modulating the PI3K-Akt pathway.

A: Studies have shown that the presence of the 6-keto group is crucial for the anticholinergic activity of imperialine. [] Modifications at the 3β-position, such as esterification with different acyl groups, can modulate its potency. Specifically, 3β-propionoxyimperialine displayed enhanced anticholinergic activity compared to imperialine. []

A: While the provided research does not elaborate on specific formulation strategies for imperialine, one study mentions the use of ammonia pre-treatment followed by extraction with a dichloromethane:methanol mixture for efficient isolation of imperialine and its glucoside. []

ANone: The provided research papers do not contain information about specific SHE regulations for imperialine.

ANone: While the provided research highlights the potential therapeutic benefits of imperialine, information regarding its pharmacokinetics, pharmacodynamics, toxicity, safety profile, drug delivery, biomarkers, environmental impact, and other related aspects is limited within these studies. Further research is needed to comprehensively address these aspects of imperialine.

ANone: Key milestones in the research of imperialine include:

- Isolation: Imperialine was first isolated from Fritillaria imperialis L. by Fragner. []

- Structural elucidation: Extensive chemical and spectroscopic analyses, including NMR and MS, were employed to determine the structure of imperialine and its derivatives. [, , , ]

- Structure-activity relationship: Research identified the importance of the 6-keto group and modifications at the 3β-position in influencing the anticholinergic activity of imperialine. []

- Mechanism of action: Studies revealed imperialine's interaction with muscarinic receptors and its ability to suppress inflammatory mediators and NF-κB activation. [, , ]

- Computational studies: Network pharmacology and molecular docking analyses provided insights into the potential molecular mechanisms of imperialine's anticancer effects. []

ANone: Research on imperialine demonstrates interdisciplinary approaches, combining:

- Natural product chemistry: Isolation, purification, and structural characterization of imperialine from Fritillaria species. [, , , ]

- Pharmacology: Investigating the pharmacological activities of imperialine, including its anticholinergic, anti-inflammatory, and potential anticancer effects. [, , , ]

- Analytical chemistry: Developing and validating analytical methods, such as HPLC-ELSD and UPLC-MS, for the quantification of imperialine in plant materials and formulations. [, , , , ]

- Computational chemistry: Utilizing molecular docking and MD simulations to explore the interactions of imperialine with potential therapeutic targets and elucidate its mechanisms of action. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。